molecular formula C26H23N5O7 B11558596 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11558596
M. Wt: 517.5 g/mol
InChI Key: LOYRUZGZANOCLE-UHFFFAOYSA-N
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Description

4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a dinitrophenoxy group, an ethoxy group, and a pyrazolone core, which contribute to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-(2,4-dinitrophenoxy)benzaldehyde . This intermediate is then subjected to a condensation reaction with 3-ethoxy-4-aminobenzaldehyde under basic conditions to form the Schiff base. The final step involves cyclization with 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.

Scientific Research Applications

4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dinitrophenoxy group can participate in electron transfer reactions, while the pyrazolone core can form hydrogen bonds with active site residues, modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-({(E)-[4-(2,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Similar structure but with methoxy groups instead of dinitrophenoxy groups.

    4-({(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of both dinitrophenoxy and ethoxy groups in 4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

Molecular Formula

C26H23N5O7

Molecular Weight

517.5 g/mol

IUPAC Name

4-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H23N5O7/c1-4-37-24-14-18(10-12-23(24)38-22-13-11-20(30(33)34)15-21(22)31(35)36)16-27-25-17(2)28(3)29(26(25)32)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3

InChI Key

LOYRUZGZANOCLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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